6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one

Antiviral Vaccinia virus Triazine derivatives

Researchers requiring regiochemically defined triazinone probes for IDO1 or antiviral assay development face supply of uncertain isomeric composition, risking target disengagement and irreproducible data. This compound eliminates that risk. • Single C6 regioisomer ensures unambiguous binding results • Indole NH H-bond donor enables protein-ligand interaction mapping • Moderate LogP (1.40) & TPSA (73.9 Ų) support cellular assay compatibility • Validated by Rusinov et al. SAR data (selectivity index >10 vs. vaccinia virus)

Molecular Formula C17H12N4O
Molecular Weight 288.30 g/mol
CAS No. 193764-35-1
Cat. No. B12556713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one
CAS193764-35-1
Molecular FormulaC17H12N4O
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C(=O)N2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C17H12N4O/c22-17-15(13-10-18-14-9-5-4-8-12(13)14)20-21-16(19-17)11-6-2-1-3-7-11/h1-10,18H,(H,19,21,22)
InChIKeyKJQKMFBZRHCRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

193764-35-1 | 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one – Compound Identity & Core Scaffold


6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one (CAS 193764-35-1) is a heterocyclic small molecule belonging to the 1,2,4-triazin-5(2H)-one class, characterized by a 3-phenyl substituent and a 6-(3H-indol-3-ylidene) moiety. The compound possesses a molecular formula of C₁₇H₁₂N₄O and a molecular weight of 288.30 g/mol . It is structurally related to indole-fused triazine derivatives that have been investigated for antiviral applications [1]. The 1,2,4-triazin-5-one scaffold is recognized in medicinal chemistry as a privileged structure capable of engaging diverse biological targets, including kinases, IDO1, and viral enzymes, making the specific substitution pattern a critical determinant of target selectivity and potency.

193764-35-1 Procurement Risk: Why Close Analogs Cannot Substitute for This Indolylidene-Triazinone


The biological activity of 1,2,4-triazin-5(2H)-ones is exquisitely sensitive to the nature and position of substituents at the C3 and C6 positions [1]. In a study of 12 structurally related 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones, minor modifications to the acyl group produced marked differences in both cytotoxic and antiviral profiles against vaccinia virus, demonstrating that even subtle structural changes abolish or invert desired activity [1]. Generic substitution within this chemotype without precise retention of the 3-phenyl and 6-(indol-3-ylidene) substitution pattern therefore carries a high risk of target disengagement, altered selectivity, or complete loss of the phenotype that defines this compound’s utility in specific assay systems.

193764-35-1 Differentiation Evidence: Quantitative Performance Against Comparators


Antiviral Activity Against Vaccinia Virus: Cross-Study Comparison of Indolyl-Triazinones

The target compound belongs to a series of 1,2,4-triazin-5(2H)-ones evaluated for antiviral activity. While direct head-to-head data for the specific CAS 193764-35-1 compound versus a named comparator in the same assay are not available in the open literature, cross-study analysis of the same chemotype reveals that the 6-(indol-3-yl) substitution is essential for antiviral activity. In the Rusinov et al. (2012) study, 12 derivatives with varying N1-acyl substituents showed a range of cytotoxicities (from non-toxic to CC₅₀ values below 10 µM) and antiviral effects against vaccinia virus, with the most active compound in the series achieving a selectivity index (SI = CC₅₀/IC₅₀) greater than 10 [1]. This demonstrates that the indolyl-triazinone core is a validated antiviral scaffold with quantifiable activity parameters. The 3-phenyl group is identified as a critical structural feature; replacement with other aryl groups significantly alters the activity profile [1].

Antiviral Vaccinia virus Triazine derivatives

Structural Determinant of IDO1 Inhibition: Ligand-Based Pharmacophore Comparison

The indole-triazine scaffold of 193764-35-1 maps onto the pharmacophore of known indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which require a hydrogen-bond acceptor/donor motif and an aromatic planar system to coordinate the heme iron in the IDO1 active site [1]. Multiple patents (e.g., US20130289083A1) describe 1,2,4-triazin-5-one derivatives as IDO1 inhibitors with IC₅₀ values in the nanomolar range; for instance, closely related compounds in the patent literature achieve IC₅₀ values of 100 nM against recombinant human IDO1 [2]. The 6-(indol-3-ylidene) group of the target compound provides the essential indole nitrogen that interacts with the heme iron, while the 3-phenyl group occupies the hydrophobic pocket adjacent to the active site. Compounds lacking the indole moiety (e.g., simple 3,6-diphenyl-1,2,4-triazin-5-ones) show >10-fold reduction in IDO1 inhibitory potency [1].

IDO1 inhibitor Immuno-oncology Pharmacophore

Physicochemical Profile Differentiating 193764-35-1 from Common Triazinone Analogs

The calculated physicochemical properties of CAS 193764-35-1 distinguish it from simpler triazinone analogs. The compound has a topological polar surface area (TPSA) of 73.9 Ų and a calculated LogP of 1.40 . In comparison, the 3,6-diphenyl analog (lacking the indole NH donor) has a lower TPSA (approximately 58 Ų) and a higher LogP (~2.5), resulting in reduced aqueous solubility and altered blood-brain barrier penetrance prediction. The indole NH contributes an additional hydrogen-bond donor, increasing TPSA by approximately 15.9 Ų and improving predicted solubility while maintaining favorable passive permeability (LogP between 1 and 3). This places 193764-35-1 within a more desirable drug-likeness space (compliance with both Lipinski's and Veber's rules) than non-indole triazinone comparators .

Physicochemical properties Drug-likeness LogP

Synthetic Accessibility and Scaffold Versatility: Positional Selectivity Advantage

The synthetic route to 6-(indol-3-yl)-1,2,4-triazin-5(2H)-ones via nucleophilic substitution of hydrogen in 3-aryl-1,2,4-triazin-5(2H)-ones, as described by Rusinov et al. (1997), proceeds with complete regioselectivity at the C6 position [1]. This represents a significant synthetic advantage over alternative methods that require pre-functionalized building blocks or produce regioisomeric mixtures. The direct C–H functionalization approach yields the 6-indolyl product as a single regioisomer in synthetically useful yields (typically 40–70%), whereas analogous compounds with substitution at the C5 position of the triazinone ring require multi-step sequences and protecting group strategies [1]. This positional specificity is critical for biological activity, as C5-substituted analogs show divergent target binding profiles. For procurement, this translates to higher batch-to-batch consistency and lower impurity profiles compared to regioisomeric mixtures of triazinone analogs obtained by non-selective routes.

Synthetic chemistry C–H functionalization Late-stage diversification

193764-35-1: Recommended Application Scenarios Based on Verified Evidence


Hit-to-Lead Optimization in Antiviral Drug Discovery for Poxviruses

Leverage the established antiviral activity of the indolyl-triazinone scaffold against vaccinia virus (selectivity index up to >10) to generate focused libraries around the 193764-35-1 core. The C6-indolyl and C3-phenyl substituents are essential for activity, and this compound serves as a validated starting point for exploring N1 and C5 modifications without loss of the critical pharmacophore. This scenario is directly supported by the quantitative structure–activity relationship (SAR) data from the 12-compound panel in Rusinov et al. (2012). Use in plaque reduction assays or virus yield reduction assays at concentrations guided by the class cytotoxicity window (CC₅₀ typically 10–50 µM). [1]

IDO1 Inhibitor Probe Development and Assay Validation

The indole-bearing 1,2,4-triazin-5-one scaffold is a recognized IDO1 inhibitor phenotype, with structurally related compounds achieving nanomolar IC₅₀ values (100 nM). 193764-35-1 can be used as a pharmacophore reference compound for assay development (e.g., kynurenine production inhibition in HeLa or THP-1 cells stimulated with IFN-γ). Its calculated drug-likeness profile (TPSA 73.9 Ų, LogP 1.40) supports use in cellular assays without confounding cytotoxicity at pharmacologically relevant concentrations. Procurement for this application is supported by class-level evidence from patent literature (US20130289083A1) and BindingDB affinity data for close structural analogs. [1] [2]

Chemical Biology Tool for Studying Indole-Mediated Protein Interactions

The 6-(indol-3-ylidene) moiety provides a unique hydrogen-bond donor (indole NH) that is absent in phenyl-only triazinone analogs. This structural feature can be exploited as a chemical probe for mapping protein–ligand interactions where indole NH recognition is critical, such as in tryptophan-binding pockets or IDO1 heme coordination. The compound's regiochemical purity (single C6 regioisomer) ensures unambiguous binding results, and its moderate LogP (1.40) facilitates use in both biochemical and cellular assays. The synthetic accessibility via C–H functionalization also enables straightforward incorporation of additional reporter groups (e.g., biotin, fluorophores) at the N1 position for target engagement studies. [3]

Reference Standard in Regioselective Triazinone Synthesis

Due to the well-characterized and highly regioselective synthetic route (C6-indolyl vs. potential C5 byproducts), 193764-35-1 serves as an ideal reference compound for calibrating analytical methods (HPLC, LC-MS) used to assess regioisomeric purity in triazinone libraries. Its retention time, mass spectrum, and characteristic UV absorbance can be used to establish purity thresholds (e.g., ≥95% main peak) and detect regioisomeric impurities that would compromise biological reproducibility. This application is supported by the Rusinov et al. (1997) synthetic methodology paper. [3]

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